ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline
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Overview
Description
ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline: is a synthetic organic compound with the molecular formula C17H23NO6 and a molecular weight of 337.37 g/mol . This compound is characterized by its unique structure, which includes a proline derivative with dimethyl and dimethoxy substituents on the benzyl group. It is primarily used in peptide synthesis and serves as a protective group for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline typically involves the esterification of L-proline with ALPHA,ALPHA-dimethyl-3,5-dimethoxybenzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the benzyloxycarbonyl group.
Scientific Research Applications
Chemistry: In chemistry, ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline is used as a protective group in peptide synthesis. It helps in the selective protection of amine groups, facilitating the stepwise synthesis of peptides .
Biology: The compound is used in biological research to study protein-protein interactions and enzyme mechanisms. It serves as a tool for modifying peptides and proteins to investigate their biological functions .
Medicine: In medicinal chemistry, this compound is explored for its potential in drug development. It is used to synthesize peptide-based drugs and to study the pharmacokinetics and pharmacodynamics of these drugs .
Industry: Industrially, this compound is used in the large-scale synthesis of peptides and peptide-based materials. It is also employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline involves its role as a protective group. It selectively protects amine groups in peptides, preventing unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be removed under specific conditions, such as acidic or basic hydrolysis, to yield the desired peptide .
Comparison with Similar Compounds
N-BOC-L-Proline: Another protective group used in peptide synthesis.
Z-L-Proline: A similar compound with a benzyloxycarbonyl protective group.
N-PROPYL-N-BOC-GLYCINE: Used for similar purposes in peptide synthesis.
Uniqueness: ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline is unique due to its specific substituents, which provide enhanced stability and selectivity in peptide synthesis. Its dimethyl and dimethoxy groups offer steric hindrance and electronic effects that improve its performance as a protective group .
Properties
CAS No. |
39508-08-2 |
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Molecular Formula |
C17H23NO6 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2S)-1-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,11-8-12(22-3)10-13(9-11)23-4)24-16(21)18-7-5-6-14(18)15(19)20/h8-10,14H,5-7H2,1-4H3,(H,19,20)/t14-/m0/s1 |
InChI Key |
XGGDULUZRWOILB-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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